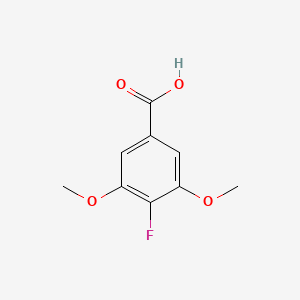

4-Fluoro-3,5-dimethoxybenzoic Acid

Übersicht

Beschreibung

4-Fluoro-3,5-dimethoxybenzoic Acid is a useful research compound. Its molecular formula is C9H9FO4 and its molecular weight is 200.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is often used as a reagent in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, 4-Fluoro-3,5-dimethoxybenzoic Acid may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Its role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

As a reagent in Suzuki–Miyaura coupling, it likely contributes to the formation of new carbon–carbon bonds .

Action Environment

The success of suzuki–miyaura coupling, in which this compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemische Analyse

Biochemical Properties

4-Fluoro-3,5-dimethoxybenzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase (CAT). These interactions are crucial as they help in modulating the levels of reactive oxygen species (ROS) within cells . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, this compound can modulate the levels of ROS, thereby affecting the redox balance and oxidative stress within the cells . This modulation can lead to changes in the expression of genes involved in antioxidant defense mechanisms and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with oxidative stress-related enzymes like SOD and CAT can enhance their activity, thereby reducing ROS levels . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and enhancing antioxidant defense mechanisms. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense. For instance, its interaction with SOD and CAT can influence the metabolic flux and levels of metabolites involved in ROS detoxification . Additionally, the compound may affect other metabolic pathways related to energy production and cellular respiration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to mitochondria can enhance its role in modulating oxidative stress and mitochondrial function . Understanding the factors that influence its subcellular distribution can provide insights into its mechanism of action.

Biologische Aktivität

4-Fluoro-3,5-dimethoxybenzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C10H11F O4

- Molecular Weight : 216.19 g/mol

- Melting Point : Approximately 178-180 °C

- Boiling Point : Estimated at 340.7 °C

- Density : 1.2 g/cm³

These properties suggest that this compound is a stable compound suitable for various applications in organic synthesis and medicinal chemistry.

Antifungal Properties

Research indicates that derivatives of dimethoxybenzoic acids exhibit significant antifungal activity. For instance, compounds isolated from Melia azedarach L. leaves showed effectiveness against various fungal pathogens, suggesting that similar derivatives could have comparable effects . The antifungal mechanism is believed to involve disruption of cell membrane integrity and inhibition of fungal growth.

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structures to this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, certain analogs have shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy . The specific mechanisms often involve the induction of apoptosis and cell cycle arrest.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Antifungal Activity | Demonstrated efficacy against Ascochyta rabiei, a pathogen affecting chickpeas. | Khajista Jabeen et al., Nat Prod Res (2011) |

| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production in vitro. | ACS Journal of Medicinal Chemistry (2020) |

| Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines with minimal effects on healthy cells. | Open Science Approach to Developing ALK2 Inhibitors (2020) |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in inflammatory pathways.

- Membrane Disruption : Antifungal activity may arise from the compound's ability to integrate into fungal membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

FDMBA is primarily investigated for its potential pharmaceutical applications. The presence of the fluoro and methoxy groups enhances its biological activity and selectivity.

Anticancer Activity

Research indicates that compounds similar to FDMBA exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethoxybenzoic acids have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Antimicrobial Properties

FDMBA has been assessed for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

FDMBA serves as a valuable intermediate in organic synthesis due to its functional groups that can undergo various chemical reactions.

Synthesis of Complex Molecules

It can be utilized in the synthesis of more complex organic compounds, such as isocoumarins and lanthanide complexes. For example, FDMBA can participate in coupling reactions to form biologically active isocoumarins, which are important in medicinal chemistry .

Ligand Formation

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are useful in catalysis and materials science applications .

Material Science

FDMBA's unique structural features make it suitable for applications in material science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to modify their thermal and mechanical properties. Its methoxy groups enhance solubility and processability, making it a candidate for developing advanced materials with specific functionalities .

Nanomaterials

FDMBA derivatives have been explored for use in nanomaterials, particularly in enhancing the properties of carbon-based nanostructures like graphene and carbon nanotubes . These materials have potential applications in electronics and energy storage.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | FDMBA derivatives inhibited proliferation of breast cancer cells by inducing apoptosis. |

| Study 2 | Antimicrobial Properties | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 100 µg/mL. |

| Study 3 | Coordination Chemistry | Successfully formed stable lanthanide complexes that exhibited luminescent properties suitable for photonic applications. |

Eigenschaften

IUPAC Name |

4-fluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJAUDBJSALIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.